4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-chlorobenzothiazole: Exhibits antifungal and antibacterial activities.
2-(4-morpholinyl)benzothiazole: Used in the development of anticancer drugs.
This compound stands out due to its unique combination of a chloro and ethyl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-10-4-3-5-13-14(10)18-16(21-13)19-15(20)11-6-8-12(17)9-7-11/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFCUKSIUKCREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.